Cas no 6947-75-7 (3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester)

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester
- ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)acetate
- (1-benzyl-4-oxopiperidin-3-yl)acetic acid ethyl ester
- AC1L6EMY
- AC1Q6KTA
- AR-1J0084
- CTK9A1448
- Ethyl (1-benzyl-4-oxo-3-piperidinyl)acetate
- NCIOpen2_002461
- NSC56141
-
- インチ: InChI=1S/C16H21NO3/c1-2-20-16(19)10-14-12-17(9-8-15(14)18)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
- InChIKey: QYILJAGPONBKJX-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CC1CN(CCC1=O)CC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 275.15200
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
じっけんとくせい
- PSA: 46.61000
- LogP: 1.96870
3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester セキュリティ情報
3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-40192-0.25g |
(1-benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester |
6947-75-7 | >95% | 0.25g |
£158.00 | 2025-02-08 | |
abcr | AB456494-1 g |
(1-Benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester |
6947-75-7 | 1g |
€463.20 | 2022-06-02 | ||
Key Organics Ltd | AS-40192-250MG |
(1-benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester |
6947-75-7 | >95% | 0.25g |
£157.00 | 2023-06-14 | |
Chemenu | CM524140-1g |
Ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)acetate |
6947-75-7 | 95% | 1g |
$248 | 2022-08-31 | |
abcr | AB456494-250 mg |
(1-Benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester |
6947-75-7 | 250MG |
€188.10 | 2022-06-02 | ||
Alichem | A129008931-5g |
(1-Benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester |
6947-75-7 | 95% | 5g |
$792.48 | 2023-09-01 | |
Key Organics Ltd | AS-40192-1G |
(1-benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester |
6947-75-7 | >95% | 1g |
£369.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740921-1g |
Ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)acetate |
6947-75-7 | 98% | 1g |
¥2284.00 | 2024-05-03 | |
Ambeed | A562829-1g |
Ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)acetate |
6947-75-7 | 95+% | 1g |
$251.0 | 2024-04-17 |
3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl esterに関する追加情報
3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester and CAS No. 6947-75-7: A Comprehensive Overview
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester, identified by its CAS number CAS No. 6947-75-7, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, belonging to the piperidine derivative family, exhibits a distinct molecular framework that makes it a valuable candidate for further exploration in drug design and synthesis.
The molecular structure of 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester consists of a piperidine ring substituted with an acetic acid moiety at the 3-position and an ethyl ester group at the 4-oxo position. The presence of a phenylmethyl group further enhances its complexity and reactivity. Such structural features are of great interest to researchers who are exploring novel ways to develop bioactive molecules with enhanced pharmacological properties.
In recent years, there has been a surge in research focusing on piperidine derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including neurological disorders, cancer, and infectious diseases. The< strong>3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester is no exception and has been the subject of several studies aimed at uncovering its pharmacological potential.
One of the most compelling aspects of CAS No. 6947-75-7 is its versatility in chemical synthesis. The compound can be readily modified through various functional group transformations, allowing researchers to tailor its properties for specific applications. For instance, the ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may exhibit different biological activities compared to the ester form. This flexibility makes it an attractive scaffold for medicinal chemists looking to develop new drug candidates.
The pharmacological profile of 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester has been extensively studied in recent years. Initial investigations have suggested that this compound possesses potent inhibitory effects on certain enzymes and receptors involved in disease pathogenesis. For example, studies have shown that it may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are known to play a role in inflammation and pain signaling.
In addition to its enzyme-targeting capabilities, CAS No. 6947-75-7 has also been explored for its potential neuroprotective properties. Piperidine derivatives have been shown to cross the blood-brain barrier and exert protective effects on neurons against oxidative stress and neurotoxicity. This makes them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully elucidate the mechanisms by which this compound exerts its neuroprotective effects.
The synthesis of 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the preparation of a piperidine derivative followed by functionalization at the desired positions using established methods such as condensation reactions, oxidation, and esterification. The phenylmethyl group is introduced through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which allow for precise control over regioselectivity and yield.
The chemical stability of CAS No. 6947-75-7 under various conditions is another important consideration in its application as a pharmaceutical intermediate. Studies have demonstrated that this compound remains stable under standard storage conditions but may degrade under extreme pH conditions or prolonged exposure to light and air. Understanding these stability profiles is crucial for optimizing synthetic routes and ensuring the compound's integrity during storage and transportation.
The analytical characterization of 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester has been performed using a range of spectroscopic techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the compound's molecular structure and purity levels. High-performance liquid chromatography (HPLC) has also been employed to assess its chromatographic behavior and identify potential impurities.
In conclusion, CAS No. 6947-75-7, specifically referred to as3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester, represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for drug design, while its reported biological activities suggest promising applications in treating various diseases. As research continues to uncover new insights into its pharmacological properties and synthetic pathways,< strong>CAS No. 6947-75-7 is poised to play an important role in the development of novel therapeutic agents.
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